molecular formula C28H29N5OS B6488106 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 887215-35-2

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No. B6488106
CAS RN: 887215-35-2
M. Wt: 483.6 g/mol
InChI Key: VPULVSAXLGUTFJ-UHFFFAOYSA-N
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Description

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C28H29N5OS and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is 483.20928174 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one”, also known as “F2602-0073”.

Energetic Materials

F2602-0073 has been studied for its potential use in energetic materials, particularly in the formulation of energetic fibers. Research has shown that F2602-0073, when combined with glycidyl azide polymer (GAP) and hexanitrohexaazaisowurtzitane (CL-20), forms fibers with high energy and low sensitivity. These fibers exhibit a three-dimensional network structure and high thermal stability, making them suitable for applications in high-energy materials with reduced sensitivity .

Polymer Bonded Explosives (PBX)

The compound has also been explored in the preparation of polymer bonded explosives (PBX). Specifically, F2602-0073 has been used to create core-shell structured PBX with FOX-7 (1,1-diamino-2,2-dinitroethylene). This combination improves the thermal stability and mechanical security of the explosive materials. The core-shell structure helps in reducing the sensitivity of the explosive, making it safer to handle and store .

Thermal Stability Enhancement

F2602-0073 is utilized to enhance the thermal stability of various energetic materials. Studies have shown that incorporating F2602-0073 into energetic composites significantly increases their apparent activation energy and thermal decomposition temperature. This makes the materials more stable under thermal stress, which is crucial for their safe application in various fields .

Sensitivity Reduction in Explosives

One of the key applications of F2602-0073 is in reducing the sensitivity of explosives. By forming composites with other energetic materials, F2602-0073 helps in lowering the impact and friction sensitivity. This reduction in sensitivity is essential for improving the safety and handling of explosive materials, thereby expanding their practical applications .

High-Energy Propellants

F2602-0073 has been investigated for its potential use in high-energy propellants. The compound’s ability to form stable and high-energy composites makes it a valuable component in the development of advanced propellants. These propellants can achieve higher specific impulse and energy output compared to traditional formulations, making them suitable for use in rocketry and other propulsion systems .

Material Characterization Studies

The compound is also used in material characterization studies to understand the properties and behavior of energetic composites. Techniques such as scanning electron microscopy (SEM), energy dispersive spectroscopy (EDS), X-ray diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR) are employed to analyze the morphology, structure, and thermal properties of F2602-0073-based materials. These studies provide valuable insights into the material’s performance and potential applications .

Advanced Coating Technologies

F2602-0073 is utilized in advanced coating technologies to improve the performance and safety of energetic materials. By forming core-shell structures or other composite coatings, the compound enhances the stability and reduces the sensitivity of the materials. This application is particularly important in the development of safer and more reliable explosives and propellants .

Research in High-Energy Materials

Overall, F2602-0073 is a significant compound in the research and development of high-energy materials. Its unique properties and ability to form stable, high-energy composites make it a valuable component in various scientific studies aimed at improving the performance and safety of energetic materials .

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5OS/c1-19-8-10-20(11-9-19)25-17-24(26-7-4-16-35-26)31-33(25)27(34)18-32-14-12-21(13-15-32)28-29-22-5-2-3-6-23(22)30-28/h2-11,16,21,25H,12-15,17-18H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPULVSAXLGUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCC(CC3)C4=NC5=CC=CC=C5N4)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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